molecular formula C7H10Cl2N2 B1410262 (2-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride CAS No. 1432754-65-8

(2-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride

Cat. No.: B1410262
CAS No.: 1432754-65-8
M. Wt: 193.07 g/mol
InChI Key: VVJNJHHVVRJOMK-UHFFFAOYSA-N
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Description

(2-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H10Cl2N2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride typically involves the chlorination of 5-methylpyridine followed by amination. One common method includes the reaction of 2-chloro-5-methylpyridine with methanamine in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes such as continuous flow reactors. These methods allow for better control over reaction parameters and can produce larger quantities of the compound efficiently. The use of high boiling solvents like trichlorobenzene and chlorinating agents such as phosphorus oxychloride or phosgene is common in these processes .

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amines .

Scientific Research Applications

(2-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    2-Chloro-5-methylpyridine: A precursor in the synthesis of (2-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride.

    2-Chloro-3-iodo-5-methylpyridine: Another derivative with similar structural properties.

    2-Chloro-3-methoxy-5-methylpyridine: A compound with a methoxy group instead of an amino group.

Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications .

Properties

IUPAC Name

(2-chloro-5-methylpyridin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.ClH/c1-5-2-6(3-9)7(8)10-4-5;/h2,4H,3,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJNJHHVVRJOMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432754-65-8
Record name 3-Pyridinemethanamine, 2-chloro-5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432754-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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